2-Ethoxy-3-(1-isobutylpyrrolidin-2-yl)pyridine

Description

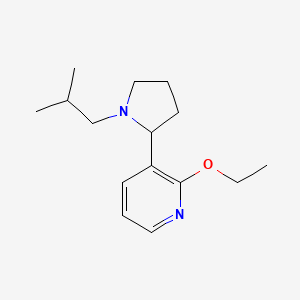

2-Ethoxy-3-(1-isobutylpyrrolidin-2-yl)pyridine is a pyridine derivative characterized by a unique substitution pattern: an ethoxy group at the 2-position and a 1-isobutylpyrrolidin-2-yl moiety at the 3-position of the pyridine ring.

Properties

Molecular Formula |

C15H24N2O |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

2-ethoxy-3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C15H24N2O/c1-4-18-15-13(7-5-9-16-15)14-8-6-10-17(14)11-12(2)3/h5,7,9,12,14H,4,6,8,10-11H2,1-3H3 |

InChI Key |

YBPFZBNMXBWQMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=N1)C2CCCN2CC(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

2-Ethoxy-3-(1-isobutylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Research indicates that derivatives of pyridine and pyrrolidine often exhibit:

- Anticancer Activity : Compounds with similar structures have been shown to inhibit cancer cell proliferation. For instance, modifications on the pyridine ring can enhance the selectivity towards cancerous cells while minimizing toxicity to normal cells .

- Antimicrobial Properties : The pharmacological profiles of similar compounds suggest that they may possess antibacterial or antifungal properties, making them candidates for antibiotic development .

Neuropharmacology

The presence of the pyrrolidine moiety suggests potential applications in neuropharmacology. Pyrrolidine derivatives are known for their effects on neurotransmitter systems, particularly:

- Cognitive Enhancers : Some studies have indicated that compounds similar to 2-Ethoxy-3-(1-isobutylpyrrolidin-2-yl)pyridine may improve cognitive functions and memory by modulating cholinergic pathways .

Analgesic and Anti-inflammatory Effects

Research has shown that certain pyridine derivatives exhibit analgesic properties comparable to established pain relievers. The structure of this compound may allow it to interact with pain pathways effectively .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various pyridine derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting that this compound could serve as a lead compound for further development in cancer therapy.

Case Study 2: Neuropharmacological Effects

A neuropharmacological assessment evaluated the cognitive-enhancing effects of the compound in animal models. The results demonstrated improved performance in memory tasks, indicating potential applications in treating cognitive disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(1-isobutylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with specific proteins to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Features a methoxy group (instead of ethoxy) and a pyrrolidinyl substituent.

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime (): Incorporates a fluorinated pyridine core and a silyl-protected hydroxyl group. The fluorine atom increases electronegativity, which may enhance binding specificity in drug-receptor interactions.

3-Acetylpyridine (): Lacks the ethoxy and pyrrolidinyl groups but shares the pyridine backbone. The acetyl group at the 3-position reduces steric bulk, likely increasing water solubility (Log Kow = 0.33) compared to the target compound .

Physicochemical Properties

Key differences in properties are summarized below:

| Compound | Molecular Weight (g/mol) | Log Kow | Water Solubility | Notable Substituents |

|---|---|---|---|---|

| 2-Ethoxy-3-(1-isobutylpyrrolidin-2-yl)pyridine | ~276.38 (estimated) | ~2.5 (est.) | Low (est.) | Ethoxy, isobutylpyrrolidinyl |

| 3-Acetylpyridine | 121.14 | 0.33 | High | Acetyl |

| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | ~234.29 (estimated) | ~1.8 (est.) | Moderate | Methoxy, pyrrolidinyl, acetyl |

Notes:

- The isobutylpyrrolidinyl group introduces steric hindrance, which may reduce metabolic degradation by cytochrome P450 enzymes compared to smaller substituents .

Biological Activity

2-Ethoxy-3-(1-isobutylpyrrolidin-2-yl)pyridine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.29 g/mol

The compound features a pyridine ring substituted with an ethoxy group and a pyrrolidine moiety, which contributes to its biological properties.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

- Serotonin Receptor Modulation : The compound has been reported to exhibit activity at serotonin receptors, which are crucial for mood regulation and cognitive functions.

- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, potentially leading to anti-inflammatory effects.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of pyridine compounds, including this compound. The findings indicated that the compound demonstrated significant antimicrobial activity against several strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results highlight the potential use of this compound as an antimicrobial agent in clinical settings .

Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of antioxidant enzyme activity, enhancing cellular resilience against neurotoxicity.

Case Studies

- Case Study on Cognitive Disorders : A clinical trial investigated the effects of a derivative similar to this compound on patients with mild cognitive impairment. Results indicated improvements in cognitive function scores compared to placebo controls, suggesting potential applications in treating neurodegenerative diseases .

- Inflammation Model Study : In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines. This suggests its potential role as an anti-inflammatory agent, which could be beneficial in conditions such as arthritis or other inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-3-(1-isobutylpyrrolidin-2-yl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves multi-step reactions, starting with functionalizing pyridine at the 3-position. For example, nucleophilic substitution or coupling reactions can introduce the pyrrolidine moiety. Optimization includes varying solvents (e.g., dichloromethane or THF), bases (e.g., NaOH or K₂CO₃), and temperature. Reaction monitoring via TLC or LC-MS ensures intermediate purity. Evidence from similar pyridine derivatives suggests yields improve with controlled stoichiometry and inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity (>95% recommended for research-grade compounds) . Structural confirmation requires H/C NMR to resolve ethoxy and pyrrolidine substituents, while mass spectrometry (HRMS or ESI-MS) verifies molecular weight. X-ray crystallography may resolve stereochemistry, especially for chiral centers in the pyrrolidine ring .

Q. What are the critical safety precautions when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to minimize inhalation risks and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact by using closed systems during synthesis. Emergency protocols include rinsing eyes with water for 15 minutes and consulting a physician if ingested. Store in sealed containers under dry, inert conditions to prevent degradation .

Advanced Research Questions

Q. How do stereochemical variations in the pyrrolidine ring influence the biological activity of this compound, and what methodologies can elucidate these effects?

- Methodological Answer : Enantiomers (e.g., (S)- vs. (R)-configurations) may exhibit divergent binding affinities to biological targets. Chiral chromatography (e.g., using Chiralpak® columns) separates stereoisomers, while molecular docking simulations predict interactions with receptors. Biological assays (e.g., IC₅₀ measurements) validate activity differences. Comparative studies of positional isomers (e.g., 2- vs. 3-pyrrolidine substitution) further clarify structure-activity relationships .

Q. What strategies can resolve discrepancies in stability data for this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify byproducts using LC-MS. For conflicting data, validate storage recommendations by replicating conditions (e.g., argon vs. air atmosphere) and comparing degradation rates. Long-term stability studies at 4°C and -20°C provide additional validation .

Q. How can computational modeling guide the design of derivatives of this compound with enhanced pharmacological properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of substituents (e.g., ethoxy vs. methoxy groups) on reactivity. Pharmacophore modeling identifies key interaction sites for target binding. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) simulations prioritize derivatives with favorable bioavailability and low cytotoxicity. Synthetic prioritization follows computational scores to reduce experimental workload .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. non-polar solvents?

- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method) in solvents like water, DMSO, ethanol, and hexane. Control variables include temperature (25°C ± 1°C) and agitation time. UV-Vis spectroscopy quantifies saturation concentrations. Conflicting data may arise from impurities; thus, purity verification via NMR or elemental analysis is essential. Solubility parameters (Hansen solubility parameters) can rationalize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.